2-Amino-N,N-dipropylacetamide hydrochloride
Overview
Description
2-Amino-N,N-dipropylacetamide hydrochloride is a compound of interest in various scientific studies due to its potential applications in medicinal chemistry and pharmacology. While specific research on this compound is limited, related compounds have been synthesized and studied for their biological activities and chemical properties.
Synthesis Analysis
The synthesis of 2-Amino-N,N-dipropylacetamide hydrochloride and related compounds involves complex chemical reactions, often aiming at producing derivatives with potential therapeutic applications. For instance, a series of N-(4-amino-2-butynyl)acetamides were synthesized, examining their inhibitory activity on detrusor contraction and anticholinergic side effects (K. Take et al., 1992). Another study presented the synthesis of 1,3-dipropyl-8-(1-phenylacetamide-1H-pyrazol-3-yl)-xanthine derivatives as potent A(2B) adenosine receptor antagonists, highlighting the importance of synthetic chemistry in discovering new therapeutic agents (M. Tabrizi et al., 2008).
Molecular Structure Analysis
Understanding the molecular structure of 2-Amino-N,N-dipropylacetamide hydrochloride is crucial for elucidating its chemical behavior and potential applications. Studies on similar compounds have employed X-ray diffraction and other analytical techniques to determine their crystal structures, providing insights into their molecular geometry and electronic structure. For example, the structures of derivatives of tripropylacetic acid, an anticonvulsant drug, were determined by X-ray diffraction, shedding light on the conformational properties of such compounds (C. Cohen-Addad & A. Grand, 1974).
Chemical Reactions and Properties
2-Amino-N,N-dipropylacetamide hydrochloride participates in various chemical reactions, reflecting its reactivity and potential for modification. Research on related compounds has explored their reactivity channels, such as the chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides, leading to multiple products depending on the oxidant and reaction conditions. Such studies are essential for understanding the chemical versatility and potential applications of these compounds (Sylvie L. Pailloux et al., 2007).
Scientific Research Applications
Neuroprotective Agent : 2-Amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) has demonstrated significant neuroprotective properties. It has been effective in prolonging the survival time of rodents exposed to hypoxia and in protecting neurons from the consequences of global ischemia, showing potential as a treatment for stroke and epilepsy (Palmer et al., 1995).
Corrosion Inhibition : A theoretical study on the inhibitive properties of amino acid compounds, including 2-amino-N-decylacetamide derivatives, revealed that these compounds exhibit significant inhibitory effects on mild steel corrosion in acidic environments. This suggests their potential application as corrosion inhibitors (Gómez et al., 2005).
Anticonvulsant Efficacy : Research on 2-Amino-N-(1,2-diphenylethyl)-acetamide-hydrochloride (FPL 13950) has shown it to be effective against convulsions in rodents, particularly seizures induced by maximal electroshock. This highlights its potential as an anticonvulsant medication (Palmer et al., 1995).
Analgesic Properties : Novel 2-chloro-N,N-diphenylacetamide derivatives have been synthesized and evaluated for their analgesic activity, with some showing significant responses in vivo. This points to their potential as new analgesic agents (Kumar et al., 2019).
Antimicrobial Activity : New 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides were synthesized and tested for antimicrobial activity. Some compounds demonstrated superior in vitro activity compared to standard drugs, indicating their potential as antimicrobial agents (Jayadevappa et al., 2012).
properties
IUPAC Name |
2-amino-N,N-dipropylacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.ClH/c1-3-5-10(6-4-2)8(11)7-9;/h3-7,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPWTMZRCAESKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026040 | |
Record name | C.I. Solvent Black 5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0026040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. solvent black 5 is a black powder. (NTP, 1992) | |
Record name | C.I. SOLVENT BLACK 5 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21026 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
Record name | C.I. SOLVENT BLACK 5 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21026 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
2-Amino-N,N-dipropylacetamide hydrochloride | |
CAS RN |
11099-03-9 | |
Record name | C.I. SOLVENT BLACK 5 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21026 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | C.I. Solvent Black 5 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Solvent Black 5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0026040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | C.I. Solvent Black 5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.183 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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